Comparative Antibacterial Activity: Rifamycin, 3-((1-piperidinylimino)methyl)- vs. Rifampicin
Rifamycin, 3-((1-piperidinylimino)methyl)- (1) and its closely related 3-[(2,2,6,6-tetramethylpiperidine-4-ylimino)methyl]rifamycin derivative (4) demonstrated in vitro antibacterial activity comparable to that of rifampicin [1]. This indicates that the C3 piperidinyliminomethyl substitution does not compromise the core antibacterial potency of the rifamycin scaffold.
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | Comparable to rifampicin |
| Comparator Or Baseline | Rifampicin |
| Quantified Difference | Comparable (non-inferior) |
| Conditions | In vitro antibacterial assay (specific strain and MIC values not provided in abstract) |
Why This Matters
Confirms that the compound maintains the expected core activity of the rifamycin class, making it a valid alternative for studies where a specific C3 substitution is required for SAR or other investigations.
- [1] Spin-labeled rifamycin: biological activity. (2008). Pharmazie, 63(1). View Source
